molecular formula C12H12N4O2S B2438902 Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1219903-43-1

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2438902
CAS No.: 1219903-43-1
M. Wt: 276.31
InChI Key: PIMOXBVYDMSJND-UHFFFAOYSA-N
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Description

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound with the molecular formula C12H12N4O2S and a molecular weight of 276.31 g/mol.

Properties

IUPAC Name

morpholin-4-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-12(16-3-5-18-6-4-16)10-8-19-11(15-10)9-7-13-1-2-14-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOXBVYDMSJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves the condensation of hetero ketone derivatives . One common synthetic route includes the reaction of pyrazine-2-carboxylic acid with thioamide, followed by cyclization to form the thiazole ring. The morpholine group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Morpholino-2,7-naphthyridine derivatives: These compounds share the morpholine group and have similar biological activities.

    Thieno[2,3-c][2,7]naphthyridines: These derivatives also contain a thiazole ring and exhibit comparable chemical properties.

Uniqueness

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to its specific combination of the morpholine, pyrazine, and thiazole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique combination of a morpholine ring, a pyrazine moiety, and a thiazole structure. This specific arrangement contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC12_{12}H12_{12}N4_{4}OS
Molecular Weight256.31 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. Thiazole derivatives, including this compound, are known to affect several biochemical pathways, including:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression.
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity, particularly through the inhibition of cell proliferation in cancer cell lines .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects. A study assessed its efficacy against various bacterial strains and fungi, showing promising results.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Activity

In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and WM266.4 (melanoma). The IC50_{50} values for these cell lines were found to be significantly low.

Table 3: Anticancer Activity

Cell LineIC50_{50} (µM)
MCF-70.12
WM266.40.16

Case Studies

Case Study 1: Inhibition of COX Enzymes

A detailed investigation into the inhibitory effects of this compound on COX enzymes revealed that it acts as a selective COX-2 inhibitor. This selectivity is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Case Study 2: Anticancer Screening

In a comprehensive screening of thiazole derivatives for anticancer activity, this compound was identified as one of the most potent compounds against BRAF V600E mutant cancer cells. Its mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving coupling of pyrazine and thiazole precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) with catalysts like sodium acetate, followed by purification via column chromatography . Optimization involves adjusting stoichiometric ratios of reagents (e.g., oxocompounds and thiosemicarbazides) and reaction times to maximize yields. For example, refluxing for 2–4 hours in acetic acid/DMF mixtures improves crystallinity .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments focus on characteristic peaks for the pyrazine (δ 8.2–8.5 ppm for aromatic protons) and thiazole (δ 6.4–7.6 ppm) moieties. The morpholino group shows distinct signals at δ 3.2–3.8 ppm (N–CH₂) .
  • IR : Key stretches include C=N (1505–1520 cm⁻¹), C–S (1180 cm⁻¹), and C=O (1620–1670 cm⁻¹) .
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What safety protocols are critical when handling Morpholino-containing compounds in the lab?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile intermediates. Avoid skin contact, as morpholino derivatives may cause irritation . Waste disposal should follow institutional guidelines for organic solvents and nitro-containing byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural determination, and what challenges arise when using SHELX software?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles, particularly for the thiazole-pyrazine junction. Challenges include handling twinned crystals or low-resolution data. SHELX’s robust algorithms mitigate these by iterative refinement of thermal parameters and occupancy factors . For high-throughput studies, SHELXC/D/E pipelines enable rapid phasing .

Q. What strategies address contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected substitution sites on the pyrazine ring) are resolved via mechanistic studies. For example, isotopic labeling (e.g., ¹⁵N) tracks regioselectivity in substitution reactions . Density Functional Theory (DFT) calculations can model transition states to explain deviations from predicted pathways .

Q. How are Structure-Activity Relationship (SAR) studies designed to enhance the compound’s biological activity?

  • Methodological Answer : Systematic modifications (e.g., introducing electron-withdrawing groups on the pyrazine ring or varying morpholino substituents) are tested in vitro. For instance, replacing the pyrazine with an indole moiety increased inhibitory activity against CYP3A4 by 45% in analogue studies . Dose-response assays and molecular docking (e.g., using AutoDock Vina) validate binding hypotheses .

Q. What in vitro assays are most suitable for evaluating the compound’s pharmacological potential?

  • Methodological Answer :

  • Enzyme inhibition : Microsomal assays (e.g., CYP3A4 inhibition) with LC-MS/MS quantification of metabolites .
  • Antiproliferative activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Q. How can synthetic byproducts be characterized and minimized during large-scale synthesis?

  • Methodological Answer : Byproducts (e.g., nitro-reduction intermediates) are identified via GC-MS or HPLC with UV detection. Process optimization includes using milder reducing agents (e.g., Zn/HCl instead of H₂/Pd) or lower temperatures to suppress side reactions. Recrystallization from DMF/ethanol mixtures improves purity .

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